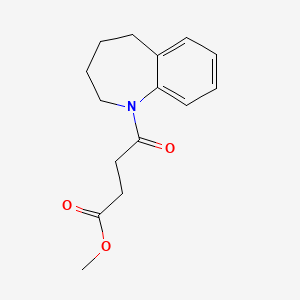![molecular formula C13H20N2O3S B4441368 N-butyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441368.png)
N-butyl-3-methyl-4-[(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-butyl-3-methyl-4-[(methylsulfonyl)amino]benzamide, also known as BML-284, is a small molecule inhibitor of the transcription factor peroxisome proliferator-activated receptor γ (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, making it a promising target for the development of drugs to treat metabolic disorders such as diabetes and obesity. BML-284 has been synthesized and studied for its potential as a PPARγ inhibitor, and its mechanism of action and physiological effects have been investigated.
Wirkmechanismus
N-butyl-3-methyl-4-[(methylsulfonyl)amino]benzamide acts as a competitive inhibitor of PPARγ, binding to the ligand-binding domain of the receptor and preventing it from interacting with its natural ligands such as fatty acids and prostaglandins. This leads to a decrease in the expression of PPARγ target genes involved in lipid metabolism and adipogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-butyl-3-methyl-4-[(methylsulfonyl)amino]benzamide are largely related to its inhibition of PPARγ activity. In vitro studies have shown that it can reduce lipid accumulation and adipocyte differentiation, as well as inhibit the expression of pro-inflammatory cytokines (Biochem Biophys Res Commun. 2005 Aug 19;334(1):248-54). In vivo studies in mice have demonstrated that N-butyl-3-methyl-4-[(methylsulfonyl)amino]benzamide can improve glucose tolerance and insulin sensitivity, as well as reduce body weight and fat mass (Biochem Pharmacol. 2007 Apr 1;73(7):1001-12).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-butyl-3-methyl-4-[(methylsulfonyl)amino]benzamide in lab experiments is its specificity for PPARγ, which allows for the selective inhibition of this receptor without affecting other nuclear receptors. However, its relatively low potency compared to other PPARγ inhibitors may limit its usefulness in certain applications. Additionally, the synthesis of N-butyl-3-methyl-4-[(methylsulfonyl)amino]benzamide is relatively complex and may be difficult to scale up for large-scale production.
Zukünftige Richtungen
There are several potential future directions for research on N-butyl-3-methyl-4-[(methylsulfonyl)amino]benzamide and related compounds. One area of interest is the development of more potent and selective PPARγ inhibitors for use in the treatment of metabolic disorders. Another potential direction is the investigation of the effects of PPARγ inhibition on other physiological processes, such as inflammation and cancer. Finally, the synthesis and characterization of new analogs of N-butyl-3-methyl-4-[(methylsulfonyl)amino]benzamide may lead to the discovery of novel PPARγ inhibitors with improved properties.
Wissenschaftliche Forschungsanwendungen
N-butyl-3-methyl-4-[(methylsulfonyl)amino]benzamide has been used in scientific research to investigate the role of PPARγ in various physiological processes. For example, it has been shown to inhibit adipocyte differentiation and lipid accumulation in vitro, suggesting a potential use in the treatment of obesity (Biochem Biophys Res Commun. 2005 Aug 19;334(1):248-54). It has also been studied for its anti-inflammatory effects in the context of rheumatoid arthritis (Biochem Pharmacol. 2007 Apr 1;73(7):1001-12).
Eigenschaften
IUPAC Name |
N-butyl-4-(methanesulfonamido)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-4-5-8-14-13(16)11-6-7-12(10(2)9-11)15-19(3,17)18/h6-7,9,15H,4-5,8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJKHHCOSBKMJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441286.png)
![N-butyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441288.png)


![3-amino-N-(2-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441322.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide](/img/structure/B4441330.png)
![2-methyl-1-(methylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-5-indolinecarboxamide](/img/structure/B4441341.png)
![6-methoxy-2,2,4-trimethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4441344.png)
![4-(4-benzyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B4441349.png)
![3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4441350.png)
![N-(2-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441353.png)
![N-cyclohexyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441369.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4441375.png)
![1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4441382.png)